ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate include other heterocyclic compounds with similar ring structures, such as:
Indole derivatives: Known for their biological activities and applications in drug development.
Imidazopyridines: Studied for their potential therapeutic uses and structural similarity to purines.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[5-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-2-30-22(29)20-17(12-24-26-20)14-27-11-8-18-16(13-27)4-3-5-19(18)25-21(28)15-6-9-23-10-7-15/h3-7,9-10,12H,2,8,11,13-14H2,1H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMWWDSKDSIHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCC3=C(C2)C=CC=C3NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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